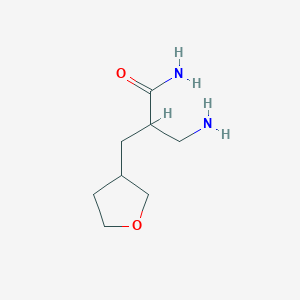
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is an organic compound with the molecular formula C8H16N2O2. This compound features an amide functional group, an amino group, and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-aminopropanoic acid.
Formation of Intermediate: Tetrahydrofuran is first converted to 3-(chloromethyl)tetrahydrofuran through a chlorination reaction.
Amidation Reaction: The intermediate 3-(chloromethyl)tetrahydrofuran is then reacted with 3-aminopropanoic acid under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Aminotetrahydrofuran: This compound lacks the propanamide group but shares the tetrahydrofuran ring and amino group.
3-(Aminomethyl)tetrahydrofuran: Similar in structure but differs in the position of the amino group.
Uniqueness
3-Amino-2-((tetrahydrofuran-3-yl)methyl)propanamide is unique due to the presence of both the tetrahydrofuran ring and the propanamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(oxolan-3-yl)propanamide |
InChI |
InChI=1S/C8H16N2O2/c9-4-7(8(10)11)3-6-1-2-12-5-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
MBJDTCAHKUOTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC(CN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


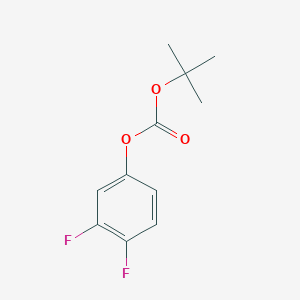
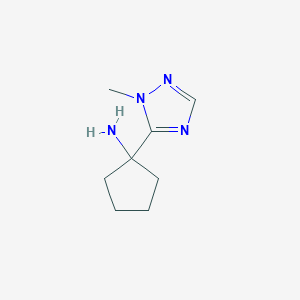
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
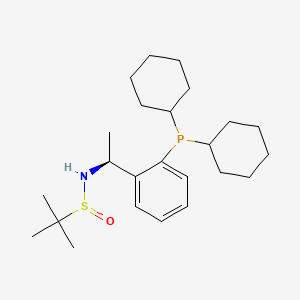
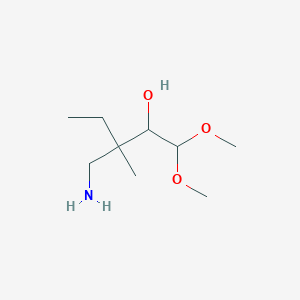
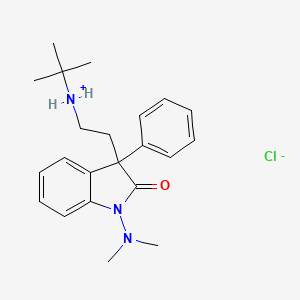
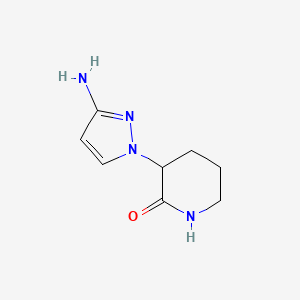
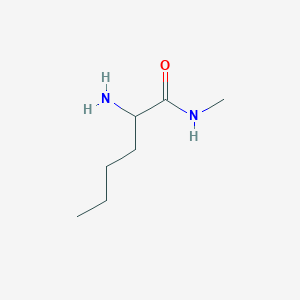
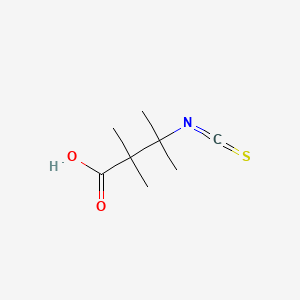
![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)
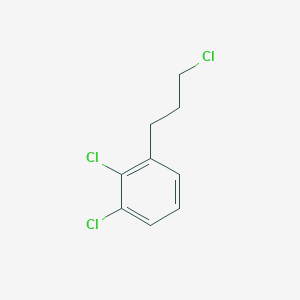
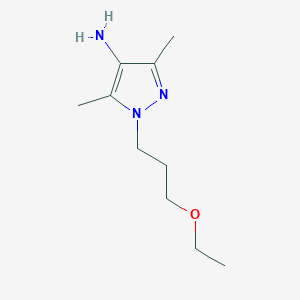
![[3-(3,5-diphenylphenyl)phenyl]boronic acid](/img/structure/B15327625.png)
